Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH
Description
Chemical Structure:
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH (CAS: 1662688-20-1) is a specialized peptide synthesis intermediate. Its structure includes:
- Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS) .
- Lysine side chain: Modified with a branched structure containing: Oct-(otBu): A tert-butyloxycarbonyl (tBu)-protected octanoic acid moiety. Glu-(otBu): A tBu-protected glutamic acid residue. Two AEEA linkers: Aminoethoxyethoxyacetyl units that enhance solubility and provide spacing for conjugation .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQASXXEXJBOM-PJYGOTMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101N5O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Lysine and Glutamic Acid: The lysine and glutamic acid residues are protected using tert-butyl (otBu) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled with 8-amino-3,6-dioxaoctanoic acid (AEEA) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino terminus of the lysine residue.
Deprotection and Purification: The final compound is obtained by removing the protecting groups under acidic conditions and purifying the product using techniques such as high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Oxidation and Reduction: Potential oxidation of amino acid side chains and reduction of disulfide bonds
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for removing tert-butyl groups.
Coupling: DIC and HOBt for peptide bond formation.
Oxidation/Reduction: Hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction
Major Products
The major products formed from these reactions include the desired peptide sequences and by-products such as deprotected amino acids and coupling reagents .
Scientific Research Applications
Medicinal Chemistry
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH plays a crucial role in the development of therapeutic agents targeting metabolic disorders. Its structure allows for modifications that can enhance bioavailability and efficacy, making it an important intermediate in drug synthesis.
Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group facilitates the sequential addition of amino acids, enabling the production of high-purity peptides essential for pharmaceutical applications. The efficiency of Fmoc-based methods has been shown to improve coupling reactions significantly compared to other strategies, minimizing side products and maximizing yield.
Biological Studies
In biological research, this compound aids in studying protein-protein interactions and enzyme mechanisms. The lysine residue is particularly notable for its role in cellular signaling, while the glutamic acid and AEEA components contribute to interactions with biological membranes.
Study 1: Peptide Synthesis Efficiency
Research indicated that employing Fmoc-based strategies significantly enhances coupling efficiency in peptide synthesis. This improvement is critical for producing complex peptides with minimal side products, thus supporting higher yields essential for pharmaceutical development.
Study 2: Therapeutic Efficacy
In studies examining the efficacy of peptide derivatives in metabolic regulation, compounds similar to this compound demonstrated significant activity in modulating insulin secretion and glucose metabolism. These findings suggest potential applications in treating diabetes and related metabolic disorders.
Mechanism of Action
The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is primarily related to its role as a building block in peptide synthesis. It facilitates the formation of peptide bonds, allowing for the construction of complex peptide sequences. In the context of semaglutide synthesis, it contributes to the activation of the glucagon-like peptide 1 receptor, which plays a crucial role in glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₆₄H₁₀₁N₅O₁₆; Molecular weight: 1,196.5 g/mol .
- Purity: ≥99% (single impurity ≤0.3%, isomer content ≤0.15%) .
- Storage: Requires -20°C to maintain stability .
Structural and Functional Differences
Fmoc-L-Lys(pentynoyl)-OtBu (CAS: N/A)
- Structure: Features a pentynoyl group instead of the Oct-(otBu)-Glu-(otBu)-AEEA-AEEA branch .
- Function : Designed for "click chemistry" applications (e.g., azide-alkyne cycloaddition).
- Key Difference : Lacks AEEA linkers and tBu-protected glutamic acid, limiting its use in long-acting peptide therapeutics .
Fmoc-Lys(NPO(OTc)₂)-OH (CAS: N/A)
- Structure: Contains a non-hydrolyzable phosphonate (NPO) group on lysine .
- Function : Used to study phosphorylation mimicry in peptides.
- Key Difference: Phosphonate groups alter charge and stability compared to the hydrophobic octanoic acid in the target compound .
Fmoc-Glu(AMC)-OtBu (CAS: N/A)
- Structure: Utilizes a 7-amino-4-methylcoumarin (AMC) protecting group on glutamic acid .
- Function : Enables fluorescence-based monitoring during synthesis.
- Key Difference : AMC is photolabile and unsuitable for in vivo applications, unlike the tBu group .
Tirzepatide Side Chain (CAS: 2915356-76-0)
- Structure : Includes a tBuO-Ara-Glu(AEEA-AEEA)-OtBu branch instead of Oct-(otBu) .
- Function : Dual GIP/GLP-1 receptor agonist.
- Key Difference: Arabinosyl (Ara) group enhances hydrophilicity, altering receptor binding kinetics compared to the octanoic acid in semaglutide’s side chain .
Application-Specific Advantages
Biological Activity
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex peptide derivative, notable for its applications in medicinal chemistry and peptide synthesis. This compound, identified by its CAS number 1662688-20-1, has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C64H101N5O16
- Molecular Weight : 1196.51 g/mol
- Appearance : Yellowish solid
- Purity : Greater than 98% with total impurities not exceeding 0.5% .
The biological activity of this compound can be attributed to its structural components, which include:
- Fmoc Group : Provides stability during synthesis and is removable under mild conditions.
- Lysine Residue : Known for its role in protein interactions and cellular signaling.
- Glu and AEEA Components : Contribute to the compound's ability to interact with biological membranes and receptors, enhancing its therapeutic potential.
1. Drug Development
This compound serves as an intermediate in the synthesis of various therapeutic peptides, including those targeting metabolic disorders. Its structure allows for modifications that can enhance bioavailability and efficacy.
2. Peptide Synthesis
The compound is utilized in solid-phase peptide synthesis (SPPS), where its Fmoc protecting group facilitates the sequential addition of amino acids. This method is critical for producing peptides with high purity and yield, essential for pharmaceutical applications .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and applications:
Study 1: Peptide Synthesis Efficiency
Research indicated that using Fmoc-based strategies significantly improved coupling efficiency in peptide synthesis compared to other methods. This efficiency is crucial for producing complex peptides like this compound with minimal side products .
Study 2: Therapeutic Efficacy
In a study examining the efficacy of peptide derivatives in metabolic regulation, compounds similar to this compound demonstrated significant activity in modulating insulin secretion and glucose metabolism. These findings suggest potential applications in treating diabetes and related metabolic disorders .
Data Table: Comparison of Related Compounds
| Compound | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1662688-20-1 | 1196.51 g/mol | Intermediate for peptides |
| Semaglutide | 910463-68-2 | 4113.56 g/mol | Diabetes treatment |
| Liraglutide | 204656-20-2 | 3480.40 g/mol | Diabetes treatment |
Q & A
Q. What is the role of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH in solid-phase peptide synthesis (SPPS)?
This compound serves as a critical building block in SPPS due to its modular design. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, enabling stepwise elongation of peptide chains under mild deprotection conditions (20% piperidine in DMF). The lysine and glutamic acid residues are orthogonally protected with tert-butyl (tBu) groups to prevent undesired side reactions during coupling. The AEEA [2-(2-aminoethoxy)ethoxy acetic acid] spacers enhance solubility and flexibility, facilitating conjugation to hydrophobic moieties (e.g., fatty acids) or biomolecules for therapeutic applications .
Q. How can researchers optimize solubility and handling of this compound in experimental workflows?
The compound exhibits solubility ≥10 mg/mL in DMSO and ethanol but limited solubility in aqueous buffers (0.1–1 mg/mL in PBS, pH 7.2). For improved solubility:
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC/UPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to detect impurities (purity ≥95% required for pharmaceutical intermediates) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular weight (theoretical: 1196.5 Da) and detects side products (e.g., deprotected lysine or truncated sequences) .
- NMR : ¹H/¹³C NMR verifies the integrity of the tBu groups (δ 1.2–1.4 ppm) and AEEA spacers (δ 3.5–3.7 ppm) .
Advanced Research Questions
Q. How can researchers design multivalent peptides using this compound to enhance binding affinity?
The lysine side chain provides a branching point for introducing multiple functional groups:
- Orthogonal Protection : Use photolabile (e.g., NVOC) or acid-labile (e.g., Trt) protecting groups on lysine to enable selective conjugation of targeting ligands (e.g., antibodies) or imaging probes (e.g., fluorophores).
- AEEA Spacers : The ethylene glycol units reduce steric hindrance, improving accessibility to biological targets. For example, in GLP-1 receptor agonists like semaglutide, the AEEA spacers enhance peptide stability and prolong half-life by reducing renal clearance .
Q. What strategies mitigate side reactions during the synthesis of peptide-drug conjugates?
- Coupling Optimization : Use HATU/DIPEA in DMF for efficient amide bond formation while minimizing racemization.
- Byproduct Control : Monitor for truncated sequences (e.g., due to incomplete Fmoc deprotection) via LC-MS. Adjust reaction times (≤2 hours) and reagent stoichiometry (1.5–2 equivalents) to suppress diketopiperazine formation .
- Orthogonal Deprotection : Remove tBu groups with TFA (95% v/v) post-synthesis, ensuring compatibility with acid-sensitive functional groups .
Q. How do storage conditions impact the compound’s stability, and what degradation pathways should be monitored?
Q. What role does this compound play in designing drug delivery systems (DDS)?
- Nanoparticle Functionalization : Conjugate the compound to poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry. The AEEA spacers improve payload release kinetics in tumor microenvironments.
- Hydrogel Modification : Incorporate into PEG-based hydrogels to enhance cell adhesion (e.g., for tissue engineering) by presenting bioactive peptide motifs (e.g., RGD sequences) .
Methodological Considerations
Q. How can computational tools aid in the rational design of derivatives?
Q. What quality control benchmarks are critical for regulatory compliance in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
